N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Overview
Description
CP 154526 is a potent and selective non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). It was developed by Pfizer and has been extensively studied for its potential therapeutic applications in various central nervous system disorders, including anxiety, depression, and substance abuse .
Mechanism of Action
Target of Action
CP 154526, also known as CP-154526 hydrochloride, is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) . The CRF1 receptor is a primary target of CP 154526 . This receptor plays a crucial role in the body’s response to stress .
Mode of Action
CP 154526 interacts with its primary target, the CRF1 receptor, by blocking the receptor’s activation . It inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma . This interaction results in the attenuation of the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF .
Biochemical Pathways
The primary biochemical pathway affected by CP 154526 is the HPA axis . By blocking the CRF1 receptor, CP 154526 inhibits the activation of the HPA axis by CRF . This results in a decrease in the release of ACTH, a hormone involved in the physiological response to stress .
Pharmacokinetics
After intravenous (i.v.) administration, the concentration of CP 154526 declines in a biphasic manner, with a first half-life of 0.9 hours and a terminal half-life of 51 hours . The systemic clearance is 36 ml/min/kg, and the volume of distribution is 105 l/kg . The oral bioavailability of CP 154526 is 27% . In the brain, CP 154526 shows a large penetration after both i.v. and oral applications .
Result of Action
The molecular and cellular effects of CP 154526’s action include the antagonism of CRH- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects . It has been demonstrated to reduce the behavioral responses to stressful situations . Moreover, it has been shown to modify components of sexual behavior in male rats .
Action Environment
CP 154526 is blood-brain barrier permeable , which allows it to exert its effects in the central nervous system. This property is crucial for its efficacy in attenuating the activation of the HPA axis by CRF . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including the presence of stressors that can trigger the release of CRF .
Biochemical Analysis
Biochemical Properties
CP 154526 Hydrochloride is known to block CRF-induced adenylate cyclase activation . It interacts with CRF1 receptors, with Ki values of 2.7 nM for CRF1 and >10000 nM for CRF2 receptors . This indicates a high degree of selectivity for the CRF1 receptor. The nature of these interactions involves the binding of CP 154526 Hydrochloride to the CRF1 receptor, thereby inhibiting the activation of adenylate cyclase .
Cellular Effects
CP 154526 Hydrochloride has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis by CRF . This suggests that it can influence cell function by modulating cell signaling pathways associated with the HPA axis. It also antagonizes CRF- and stress-induced neuroendocrine, neurochemical, electrophysiological, and behavioral effects .
Molecular Mechanism
The molecular mechanism of action of CP 154526 Hydrochloride involves its binding to the CRF1 receptor, which leads to the inhibition of adenylate cyclase activation . This prevents the conversion of ATP to cyclic AMP, thereby reducing the intracellular levels of cyclic AMP. This can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, CP 154526 Hydrochloride has been shown to have long-term effects on cellular function. For example, it has been demonstrated to decrease immobility time in the forced swim test in a rat model of depressive-like behavior when administered at a dose of 10 mg/kg, twice per day for 14 days .
Dosage Effects in Animal Models
In animal models, the effects of CP 154526 Hydrochloride have been shown to vary with different dosages. For instance, it has been found to increase the time spent in the open arms of the elevated plus maze in rats when administered at a dose of 1 mg/kg . At higher doses (15 and 30 mg/kg), it has been shown to decrease stress-induced reinstatement of cocaine or heroin self-administration in cocaine- and heroin-trained rats .
Metabolic Pathways
The specific metabolic pathways that CP 154526 Hydrochloride is involved in are not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be involved in the regulation of the HPA axis and associated metabolic processes .
Subcellular Localization
The subcellular localization of CP 154526 Hydrochloride is not well characterized. Given its role as a CRF1 receptor antagonist, it is likely to be localized at the cell membrane where the CRF1 receptors are located .
Preparation Methods
The synthesis of CP 154526 involves several steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: Various substituents, such as butyl, ethyl, and trimethylphenyl groups, are introduced through a series of substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
CP 154526 undergoes several types of chemical reactions, including:
Substitution Reactions: The introduction of various substituents during its synthesis involves nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions of CP 154526 are not extensively documented, these types of reactions are common in the modification of similar compounds.
Major Products: The major products formed from these reactions include the final CP 154526 compound with its characteristic substituents.
Scientific Research Applications
CP 154526 has been widely used in scientific research due to its selective antagonism of the CRH1 receptor. Some of its key applications include:
Neuroscience Research: CP 154526 is used to study the role of CRH1 receptors in stress-related disorders, including anxiety and depression.
Substance Abuse Studies: It has been investigated for its potential to reduce stress-induced relapse in substance abuse disorders, particularly in cocaine and heroin addiction.
Behavioral Studies: CP 154526 is used in various animal models to study its effects on behavior, including anxiety-like and depressive-like behaviors.
Comparison with Similar Compounds
CP 154526 is often compared with other CRH1 receptor antagonists, such as antalarmin and pexacerfont. While all these compounds share the ability to block CRH1 receptors, CP 154526 is unique in its high selectivity and potency. Some similar compounds include:
Antalarmin: Another CRH1 receptor antagonist with similar applications in stress-related disorders.
Pexacerfont: A CRH1 receptor antagonist investigated for its potential in treating anxiety and depression.
SSR149415: A V1b antagonist that has been compared with CP 154526 in rodent models of anxiety and depression.
CP 154526 stands out due to its high selectivity for the CRH1 receptor and its extensive use in preclinical research.
Properties
IUPAC Name |
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLBNCJWNENFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018042 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257639-98-8 | |
Record name | N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.